1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core, introduction of the trifluoromethyl group, and attachment of the methoxyphenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the pyrido[2,3-d]pyrimidinone core.
Trifluoromethylation reactions: using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution reactions: to introduce the methoxyphenyl group.
Industrial production methods would likely involve optimization of these synthetic routes to improve yield and reduce costs, potentially using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The trifluoromethyl group can participate in cross-coupling reactions with boronic acids or esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methoxyphenyl group can contribute to specific interactions with the target.
Comparison with Similar Compounds
Similar compounds to 1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidinone derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and applications. The presence of the trifluoromethyl group in 1-(SEC-BUTYL)-7-(3-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE makes it unique due to the group’s electron-withdrawing properties and impact on the compound’s overall stability and reactivity .
Properties
Molecular Formula |
C19H18F3N3O2S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-butan-2-yl-7-(3-methoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18F3N3O2S/c1-4-10(2)25-16-15(17(26)24-18(25)28)13(19(20,21)22)9-14(23-16)11-6-5-7-12(8-11)27-3/h5-10H,4H2,1-3H3,(H,24,26,28) |
InChI Key |
DWHJGMPNPBGVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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